Cyclopropyl Group Drives a 0.8-Unit XLogP Advantage Over the Ethoxyacetyl Analog, Optimizing Lipophilic Ligand Efficiency
The cyclopropylacetyl-substituted target compound exhibits a computed XLogP3-AA of 0.8, compared with 0 for the ethoxyacetyl analog (CAS 2034250-69-4) and 1.2 for the benzyloxyacetyl analog (CAS 2034528-35-1) [1][2]. A value of 0.8 places the compound within the optimal lipophilicity window (XLogP = 0–3) associated with favorable solubility–permeability balance, reduced promiscuity, and lower attrition risk in lead optimization [3]. In contrast, XLogP = 0 may limit membrane permeation, while XLogP = 1.2, though still acceptable, increases the probability of CYP-mediated oxidation and plasma protein binding [4].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Ethoxyacetyl analog: XLogP3-AA = 0; Benzyloxyacetyl analog: XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP = +0.8 vs. ethoxy analog; ΔXLogP = –0.4 vs. benzyloxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
An XLogP of 0.8 positions this compound in a 'sweet spot' for oral drug-likeness, enabling more predictive SAR and reducing the likelihood of solubility or permeability failures downstream compared to the more polar ethoxy or more lipophilic benzyloxy analogs.
- [1] PubChem Compound Summary, CID 91626686 (target compound). NCBI (2026). View Source
- [2] PubChem Compound Summaries, CID 91626633 (ethoxy) and CID 91626695 (benzyloxy). NCBI (2026). View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
- [4] Johnson, T.W.; Gallego, R.A.; Edwards, M.P. Lipophilic efficiency as an important metric in drug discovery. J. Med. Chem. 2018, 61, 6401–6420. View Source
